

Application Notes and Protocols for GR 113808 in Synaptic Plasticity Research

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Compound of Interest

Compound Name: **GR 113808**

Cat. No.: **B1672113**

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Introduction

GR 113808 is a potent and highly selective antagonist for the serotonin 5-HT4 receptor.^{[1][2]} This receptor is a G-protein coupled receptor that, upon activation, stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).^{[3][4]} The 5-HT4 receptor is expressed in various brain regions critical for learning and memory, including the hippocampus.^[5] Its modulation has been shown to influence synaptic plasticity, the cellular mechanism underlying learning and memory. Specifically, the 5-HT4 receptor is implicated in the regulation of long-term depression (LTD), a long-lasting decrease in synaptic strength.^{[3][4]} **GR 113808** serves as a valuable pharmacological tool to investigate the role of the 5-HT4 receptor in these processes. By selectively blocking this receptor, researchers can elucidate its contribution to the induction and maintenance of synaptic plasticity.

Data Presentation

The following tables summarize the quantitative data on the effects of **GR 113808** on synaptic plasticity, specifically long-term depression (LTD) and long-term potentiation (LTP), in the hippocampus.

Parameter	Control (LTD Induction)	With GR 113808	Reference
LTD Induction	Successful	Prevented	[3][4]
fEPSP Slope Change	Depression to ~70-80% of baseline	No significant change from baseline	[3]
Concentration of GR 113808	-	1 μM	[3]

Table 1: Effect of **GR 113808** on Long-Term Depression (LTD) in the Hippocampal Subiculum. This table illustrates that in the presence of 1 μM **GR 113808**, low-frequency stimulation (LFS) that normally induces LTD fails to do so.

Parameter	Control (LTP Induction)	With GR 113808	Reference
LTP Induction	Successful	Successful	[3][4]
fEPSP Slope Change	Potentiation to ~150-250% of baseline	No significant change in potentiation	[3]
Concentration of GR 113808	-	1 μM	[3]

Table 2: Effect of **GR 113808** on Long-Term Potentiation (LTP) in the Hippocampal Subiculum. This table demonstrates that **GR 113808** does not interfere with the induction of LTP by high-frequency stimulation (HFS), indicating its selective role in modulating LTD.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

- Rodent (e.g., Wistar rat)
- Anesthesia (e.g., isoflurane or pentobarbital)
- Dissection tools (scissors, forceps, scalpel)
- Vibrating microtome (vibratome)
- Ice-cold artificial cerebrospinal fluid (aCSF) for dissection, saturated with 95% O₂ / 5% CO₂.
Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose.
- aCSF for recording (same composition as dissection aCSF)
- Recovery chamber

Procedure:

- Anesthetize the rodent following approved animal care protocols.
- Decapitate the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated dissection aCSF.
- Isolate the hippocampus.
- Mount the hippocampus onto the vibratome stage and submerge it in ice-cold, oxygenated dissection aCSF.
- Cut transverse slices of the desired thickness (typically 300-400 μ m).
- Transfer the slices to a recovery chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes.
- After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated recording aCSF until they are transferred to the recording chamber.

Protocol 2: Induction and Recording of Long-Term Depression (LTD) in Hippocampal Slices and Application of GR 113808

This protocol details the procedure for inducing and recording LTD in the CA1 region or subiculum of hippocampal slices and for testing the effect of **GR 113808**.

Materials:

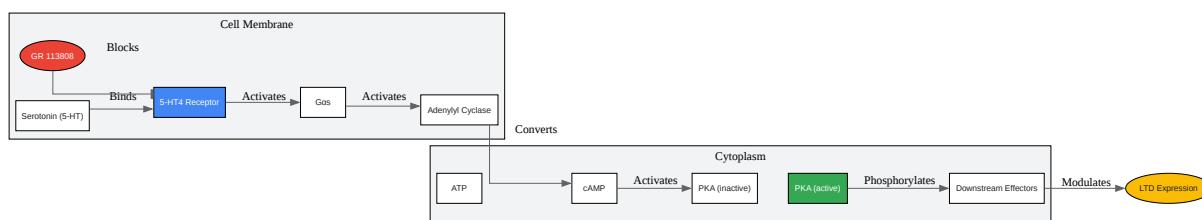
- Prepared acute hippocampal slices
- Recording chamber with perfusion system
- aCSF for recording
- Bipolar stimulating electrode
- Glass recording microelectrode filled with aCSF (for field recordings) or an appropriate internal solution (for whole-cell recordings)
- Amplifier and data acquisition system
- **GR 113808** stock solution (e.g., in DMSO, to be diluted in aCSF to a final concentration of 1 μ M)

Procedure:

- Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
- Place the stimulating electrode in the Schaffer collateral pathway (for CA1 recordings) or in the alveus/stratum oriens (for subiculum recordings).
- Place the recording electrode in the stratum radiatum of CA1 or the subiculum to record field excitatory postsynaptic potentials (fEPSPs).

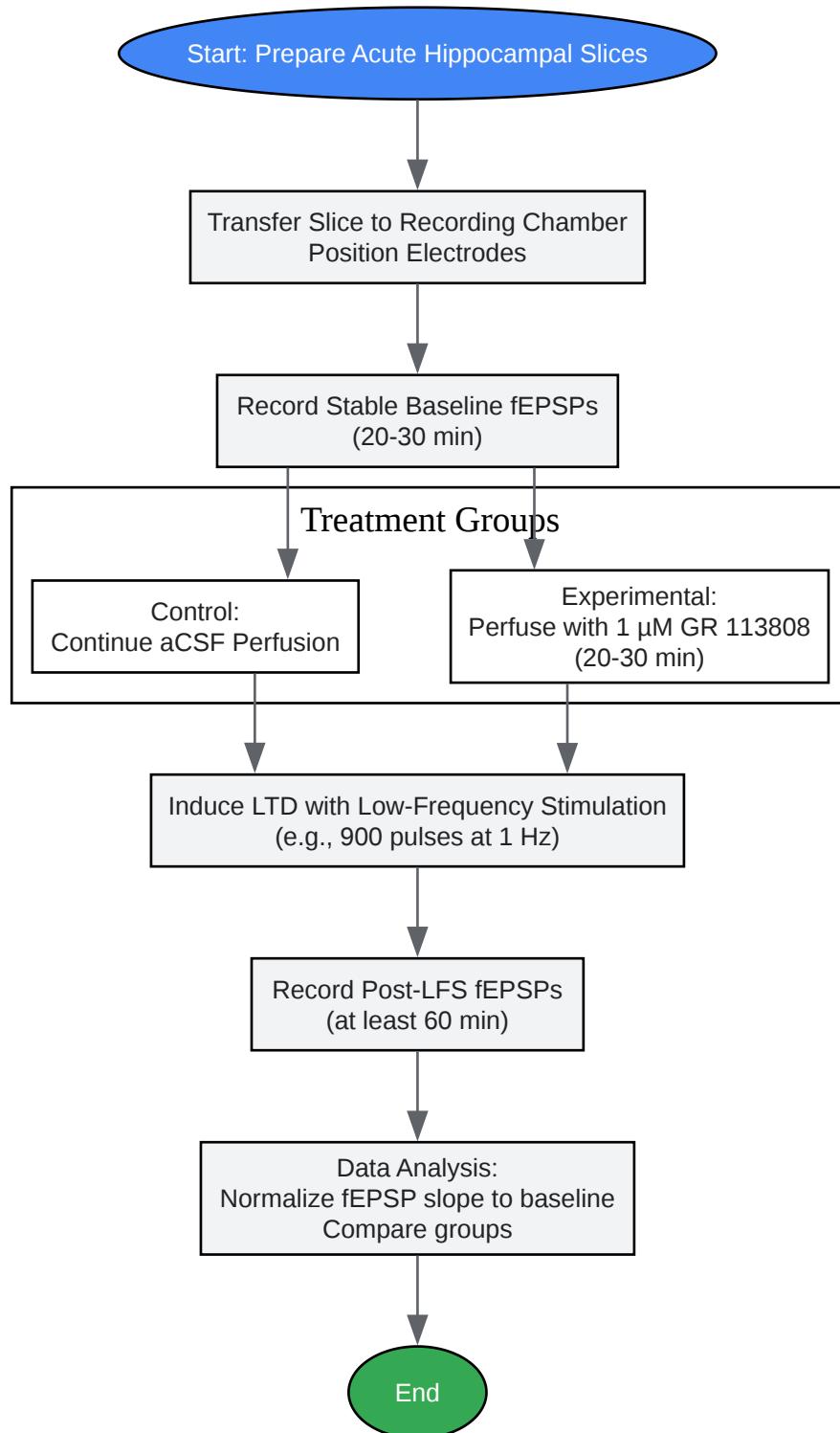
- Baseline Recording: Deliver single baseline electrical stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is approximately 30-50% of the maximal fEPSP amplitude. Record a stable baseline for at least 20-30 minutes.
- Application of **GR 113808**: For the experimental group, switch to aCSF containing 1 μ M **GR 113808** and perfuse for at least 20-30 minutes prior to LTD induction. For the control group, continue perfusion with normal aCSF.
- LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol. A common protocol is the delivery of 900 pulses at 1 Hz.
- Post-Induction Recording: Immediately after the LFS protocol, resume baseline stimulation (0.05 Hz) and record the fEPSP slope for at least 60 minutes to assess the induction and maintenance of LTD.
- Data Analysis: Normalize the fEPSP slope to the pre-LFS baseline. A significant and stable reduction in the fEPSP slope in the control group indicates successful LTD induction. Compare the change in fEPSP slope between the control and **GR 113808**-treated groups.

Signaling Pathways and Workflows



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Caption: 5-HT4 Receptor Signaling Pathway and the Action of **GR 113808**.

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Caption: Experimental Workflow for Investigating **GR 113808** Effects on LTD.

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